

synthesis of 5-Methyl-3-nitropyridin-2-amine from 2-amino-5-methylpyridine

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Compound of Interest

Compound Name: 5-Methyl-3-nitropyridin-2-amine

Cat. No.: B1269485

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Synthesis of 5-Methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-Methyl-3-nitropyridin-2-amine** from 2-amino-5-methylpyridine. This reaction is a key transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the detailed experimental protocol for this nitration reaction, presents the expected quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis of **5-Methyl-3-nitropyridin-2-amine** from 2-amino-5-methylpyridine is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position and the methyl group at the 5-position directs the incoming nitro group primarily to the 3-position. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO_2^+).

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of **5-Methyl-3-nitropyridin-2-amine**. The data is based on established laboratory procedures.

Parameter	Value	Reference
Starting Material	2-amino-5-methylpyridine	N/A
Product	5-Methyl-3-nitropyridin-2-amine	N/A
Molar Mass of Starting Material	108.14 g/mol	N/A
Molar Mass of Product	153.14 g/mol	N/A
Typical Yield	35%	
Purity (post-recrystallization)	>98%	Assumed based on typical purification methods
Appearance	Yellow solid	N/A

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of **5-Methyl-3-nitropyridin-2-amine**.

Materials:

- 2-amino-5-methylpyridine
- Concentrated sulfuric acid (98%)
- Fuming nitric acid (d=1.5)
- Concentrated aqueous ammonia
- Dimethylformamide (DMF)
- Deionized water
- Ice

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle with temperature controller
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Preparation of the Nitrating Mixture:** In a clean, dry flask, a mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared. For a representative scale, 3.5 mL of fuming nitric acid ($d=1.5$) is added dropwise to 3.5 mL of concentrated sulfuric acid, while maintaining the temperature below 20°C using an ice bath.
- **Dissolution of Starting Material:** In a separate flask, 5.0 g (46.2 mmol) of 2-amino-5-methylpyridine is dissolved in 24 mL of concentrated sulfuric acid. The mixture is cooled to 0°C in an ice bath.
- **Nitration Reaction:** The pre-cooled nitrating mixture is added dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 20°C during the addition.
- **Controlled Heating:** After the addition is complete, the stirred mixture is allowed to warm to room temperature (20°C). The reaction mixture is then transferred in portions into a second flask which is heated to 35-40°C. It is crucial to monitor the temperature carefully and not exceed 40°C after each addition.
- **Completion of Reaction:** The resulting reaction mixture is then stirred for an additional 30 minutes at 50°C.

- **Work-up and Isolation:** The reaction mixture is cooled to ambient temperature and then neutralized by the slow addition of concentrated aqueous ammonia. This will cause the product to precipitate out of solution.
- **Filtration and Washing:** The precipitate is collected by filtration using a Buchner funnel. The collected solid is washed sequentially
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